

Technical Guide: Elemental Analysis & Purity Characterization of C₁₃H₁₆N₂O₂ (Melatonin) and Derivatives

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Compound of Interest

Compound Name: *N*-Boc-3-(2-pyridyl)-2-propyn-1-amine

Cat. No.: B11925524

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

Executive Summary: The C₁₃H₁₆N₂O₂ Challenge

The molecular formula C₁₃H₁₆N₂O₂ primarily corresponds to Melatonin (N-acetyl-5-methoxytryptamine), a critical indoleamine neurohormone.^{[1][2][3][4][5][6][7]} In drug development, verifying the elemental composition of Melatonin and its synthetic derivatives is not merely a box-checking exercise; it is a safety imperative. The historical context of "Peak E" impurities (associated with Eosinophilia-Myalgia Syndrome) underscores the necessity of rigorous purity profiling.

While High-Resolution Mass Spectrometry (HRMS) has become the gold standard for identification, Combustion Analysis (Elemental Analysis - EA) remains the definitive method for establishing bulk purity and confirming the absence of non-chromatophoric impurities (e.g., inorganic salts, trapped solvents, water).

This guide compares EA against modern alternatives, provides optimized protocols for indole derivatives, and presents reference data for purity validation.

Compound Profile & Synthetic Context

To interpret EA data correctly, one must understand the synthetic origins. Melatonin derivatives often involve modifications at the C3 amide side chain or the C5 methoxy group.[7]

Core Structure: Melatonin[2][3][4][5][7][8][9][10][11]

- Formula:
- MW: 232.28 g/mol [2][4]
- Key Moiety: Indole scaffold (susceptible to oxidation).[5]

Diagram 1: Synthetic & Metabolic Pathway

This workflow illustrates the structural evolution from Tryptophan, highlighting where elemental composition shifts occur.[11]



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Caption: Synthesis and metabolic deviation of C₁₃H₁₆N₂O₂. Note the elemental shifts: Acetylation adds C₂H₂O; Methylation adds CH₂.

Comparative Analysis: EA vs. HRMS vs. qNMR

Why perform combustion analysis in the age of Orbitraps? The table below objectively compares the utility of EA against spectral methods for C₁₃H₁₆N₂O₂ derivatives.

Table 1: Performance Matrix for Indole Derivative Characterization

Feature	Elemental Analysis (CHN)	HRMS (Orbitrap/Q-TOF)	qNMR (Quantitative NMR)
Primary Utility	Bulk Purity & Solvate Detection	Molecular Identification	Structural Elucidation & Purity
Precision	absolute error	< 5 ppm mass accuracy	(internal std dependent)
Sample Req.	2–5 mg (Destructive)	< 0.1 mg (Non-destructive)	5–10 mg (Non-destructive)
Blind Spots	Cannot distinguish isomers	Misses inorganic salts/moisture	Solvent suppression issues
Solvent Trap	Excellent detection (C% deviates)	Poor (solvents fly off/invisible)	Good (if peaks don't overlap)
Cost/Run	Low (\$)	High (\$)	Moderate (\$)

Expert Insight: For C₁₃H₁₆N₂O₂ derivatives, EA is superior for detecting trapped water or ethanol. Indoles are hygroscopic; a sample might pass HRMS (correct parent ion) but fail EA (low C%) due to 5% water weight.

Experimental Protocol: High-Precision CHN Analysis

Objective: Achieve

error tolerance for Melatonin derivatives.

Pre-requisites

- Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
- Reference Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).

Step-by-Step Workflow

- Sample Preparation (Crucial):

- Indole derivatives often trap solvent in the crystal lattice.
- Action: Dry sample at 40°C under high vacuum (0.1 mbar) for 24 hours over .
- Why: Standard drying (oven) causes oxidation of the electron-rich indole ring (turning samples yellow/brown), skewing H% and N%.
- Weighing:
 - Use a microbalance (readability 0.001 mg). Target 2.000 mg
0.2 mg.
 - Tip: Use tin capsules. Fold tightly to exclude atmospheric nitrogen.
- Combustion Parameters:
 - Furnace Temp: 950°C (ensure complete combustion of the aromatic ring).
 - Reduction Temp: 640°C.
 - Oxygen Boost: Set to 2s to prevent "soot" formation common with high-carbon indoles.
- Validation:
 - Run a blank (empty tin) and K-factor standard (Acetanilide) every 10 runs.

Data Analysis: Reference Values

The following table provides the theoretical elemental composition for Melatonin and its common derivatives/impurities to assist in data interpretation.

Table 2: Theoretical vs. Experimental Data Profiles

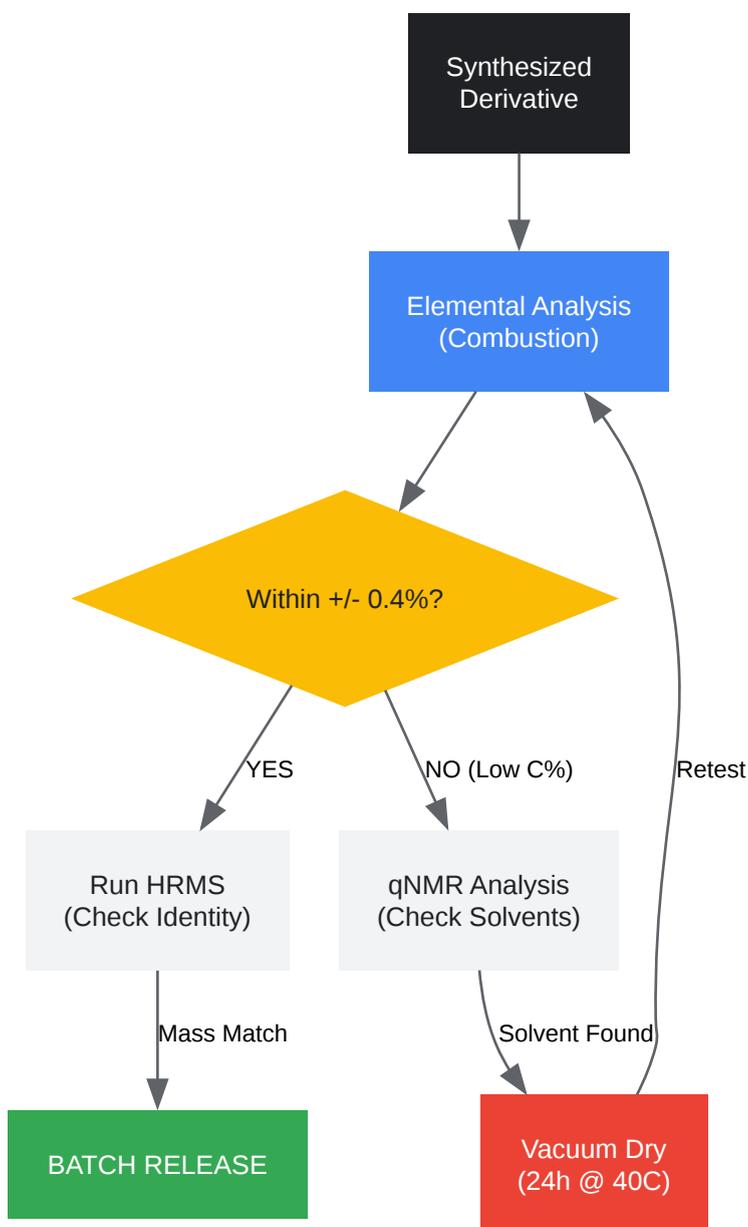
Compound	Formula	% Carbon (C)	% Hydrogen (H)	% Nitrogen (N)
Melatonin (Target)		67.22	6.94	12.06
6-OH-Melatonin (Metabolite)		62.89	6.50	11.28
N-Acetylserotonin (Precursor)		66.04	6.47	12.84
5-Methoxytryptamine (Impurity)		69.45	7.42	14.73
Melatonin + 1 (Wet)		62.38 (Fail)	7.25 (Fail)	11.19 (Fail)

Interpretation Guide

- Scenario A (Pass): Found C: 67.10%, H: 6.99%, N: 12.01%. (All within of Melatonin).[8]
- Scenario B (Wet Sample): Found C: 62.50%, H: 7.20%. Diagnosis: Sample is likely the monohydrate or heavily solvated. Re-dry and re-test.
- Scenario C (Precursor Contamination): Found N: 12.60%.[11] Diagnosis: High Nitrogen suggests presence of N-Acetylserotonin (incomplete methylation).

Analytical Decision Matrix

Use this logic flow to determine when to release a batch of C₁₃H₁₆N₂O₂ derivative.



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Caption: Quality Control workflow. Note that EA failure (Low C%) triggers qNMR to identify trapped solvents before re-drying.

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